molecular formula C14H20N2O2 B3091303 (R)-2-Aminomethyl-1-N-Cbz-piperidine CAS No. 1217642-55-1

(R)-2-Aminomethyl-1-N-Cbz-piperidine

Cat. No.: B3091303
CAS No.: 1217642-55-1
M. Wt: 248.32 g/mol
InChI Key: WCYNFVPSBDRYJU-CYBMUJFWSA-N
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Description

Significance of Chiral Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

Chiral piperidine scaffolds are prevalent structural cores in a large number of active pharmaceuticals. researchgate.netthieme-connect.com Their significance in modern organic and medicinal chemistry stems from several key factors. The introduction of a chiral center into the piperidine ring can profoundly influence a molecule's biological activity and pharmacokinetic profile. researchgate.netthieme-connect.com This is because biological systems, such as enzymes and receptors, are themselves chiral, and they often interact differently with each enantiomer of a chiral drug.

The strategic incorporation of chiral piperidine moieties into small molecules can lead to:

Modulation of Physicochemical Properties: Chirality can affect properties like solubility and crystal packing, which are crucial for drug development. researchgate.net

Enhanced Biological Activities and Selectivity: The specific three-dimensional arrangement of a chiral piperidine can lead to a more precise fit with its biological target, resulting in enhanced potency and selectivity. researchgate.netthieme-connect.com

Improved Pharmacokinetic Properties: The stereochemistry of a drug can influence its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Reduced Cardiac hERG Toxicity: In some cases, the introduction of a chiral piperidine scaffold has been shown to mitigate adverse effects, such as cardiotoxicity. researchgate.net

The ubiquity of the chiral piperidine motif is evident in numerous natural products, particularly alkaloids, which exhibit a wide range of pharmacological effects. encyclopedia.pubresearchgate.net Furthermore, they are present in over twenty classes of pharmaceuticals, including anticancer agents, treatments for Alzheimer's disease, and analgesics. nih.govencyclopedia.pub

Table 1: Examples of FDA-Approved Drugs Containing Chiral Piperidine Moieties (2015-2020)
Drug NameTherapeutic Area
GlasdegibAcute Myeloid Leukemia
LNP023Serine Protease Factor B Inhibitor

This table highlights the therapeutic relevance of chiral piperidine scaffolds in recently approved pharmaceuticals. researchgate.netwhiterose.ac.uk

The Role of Enantiomerically Pure Amines in Stereoselective Molecule Construction

Enantiomerically pure amines are foundational components in the field of stereoselective synthesis, which is the practice of preparing a single, desired stereoisomer of a molecule. acs.org Their utility is multifaceted, and they are employed in several key strategies to control the stereochemical outcome of chemical reactions. sigmaaldrich.com

Chiral amines serve as:

Resolving Agents: One of the classical methods for separating a racemic mixture (a 50:50 mixture of two enantiomers) is through the use of a chiral resolving agent. libretexts.orgwikipedia.org A chiral amine can react with a racemic acid to form a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by techniques like crystallization. libretexts.orgpharmtech.com Once separated, the individual enantiomers of the acid can be recovered by removing the chiral amine.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. Chiral amines can be used as auxiliaries to introduce new stereocenters with high selectivity. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality.

Chiral Catalysts: In recent decades, the use of chiral amines as organocatalysts in asymmetric synthesis has become a powerful and versatile strategy. acs.orgrsc.org These catalysts can promote a wide range of enantioselective transformations, yielding optically enriched products with high efficiency. Primary and secondary amines derived from natural sources like amino acids and Cinchona alkaloids have proven to be particularly effective. rsc.org

The ability of chiral amines to function as nucleophiles, bases, and promoters of chirality makes them indispensable tools for constructing stereochemically complex molecules. acs.org

Table 2: Applications of Enantiomerically Pure Amines in Stereoselective Synthesis
ApplicationDescription
Resolving AgentSeparates racemic mixtures by forming diastereomeric salts. libretexts.orgwikipedia.org
Chiral AuxiliaryTemporarily attached to a substrate to direct a stereoselective reaction.
Asymmetric CatalystCatalyzes enantioselective transformations. acs.org

(R)-2-Aminomethyl-1-N-Cbz-piperidine as a Key Chiral Building Block

Within the vast landscape of chiral molecules used in synthesis, this compound stands out as a particularly valuable chiral building block. This compound combines the structural features of a chiral piperidine with a protected primary amine, making it a versatile intermediate for the synthesis of more complex molecules.

The key attributes of this compound include:

A Pre-defined Stereocenter: The (R)-configuration at the 2-position of the piperidine ring provides a fixed stereochemical element that can be used to control the stereochemistry of subsequent reactions.

A Protected Primary Amine: The aminomethyl group at the 2-position is protected with a carboxybenzyl (Cbz) group on the piperidine nitrogen. This protecting group is stable under a variety of reaction conditions but can be readily removed when needed, allowing for further functionalization of the piperidine nitrogen. mdpi.com

Versatility in Synthesis: This building block can be used in a variety of synthetic applications, including the construction of alkaloids, pharmaceutical intermediates, and other complex target molecules. The presence of the primary amine and the piperidine nitrogen allows for a wide range of chemical transformations.

The synthesis of such chiral piperidine derivatives can be achieved through various methods, including the asymmetric synthesis from achiral starting materials or the resolution of racemic mixtures. nih.govrsc.org The availability of enantiomerically pure building blocks like this compound is crucial for the efficient and stereocontrolled synthesis of complex chiral molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYNFVPSBDRYJU-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for R 2 Aminomethyl 1 N Cbz Piperidine and Its Chiral Analogues

Direct and Indirect Approaches for Asymmetric Piperidine (B6355638) Ring Construction

The asymmetric construction of the piperidine ring can be achieved through a variety of direct and indirect methods, each offering distinct advantages in terms of stereocontrol and substrate scope.

Asymmetric hydrogenation and reductive amination are powerful tools for the synthesis of chiral piperidines, often starting from readily available pyridine (B92270) or dihydropyridine (B1217469) precursors. nih.govnih.gov

Transition metal-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a key strategy. For instance, the hydrogenation of 2-substituted pyridinium salts using an iridium(I) catalyst with a P,N-ligand can proceed with high enantioselectivity. nih.gov This method typically involves the activation of the pyridine ring by N-alkylation, followed by hydrogenation that can be influenced by the chiral ligand to favor the formation of one enantiomer. nih.govdicp.ac.cn While specific examples for the direct synthesis of (R)-2-Aminomethyl-1-N-Cbz-piperidine via this route are not extensively documented, the methodology has been successfully applied to a range of analogous 2-substituted piperidines.

Reductive amination offers another versatile route. This can involve the intramolecular cyclization of an amino-aldehyde or a related precursor. chim.it Chemo-enzymatic methods, employing reductive aminases (RedAms), provide an environmentally friendly alternative for the stereoselective amination of ketones, which can be precursors to chiral piperidines. nih.gov These enzymes can catalyze the synthesis of a variety of secondary amines with high conversion rates and stereoselectivity. nih.gov Furthermore, biocatalytic transamination followed by diastereoselective enamine or imine reduction has been used to prepare trisubstituted piperidines from achiral diketoesters in a two-step process. acs.org

Table 1: Examples of Asymmetric Hydrogenation for Chiral Piperidine Analogue Synthesis

Catalyst/Enzyme Substrate Type Product Type Yield (%) ee (%) Reference
Iridium(I)/P,N-ligand 2-Substituted Pyridinium Salt 2-Substituted Piperidine High High nih.gov
SKP–Rh complex 2-Substituted Dehydromorpholine 2-Substituted Morpholine Quantitative up to 99 nih.gov
Palladium-catalyzed Pyrazin-2-ols Chiral Piperazin-2-ones up to 95 up to 90 dicp.ac.cn
Reductive Aminase (RedAm) Ketones Secondary Amines up to 97 (conversion) >99 nih.gov
Transaminase/Imine Reductase ω-Chloroketones 2-Substituted Piperidines up to 90 >99.5 acs.org

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a powerful means to control stereochemistry during ring formation.

The intramolecular aza-Michael reaction (IAMR) is a highly effective method for constructing N-heterocycles. nih.govresearchgate.net Organocatalysis has been particularly successful in promoting enantioselective IAMRs. beilstein-journals.orgnih.gov Chiral primary amines, often derived from cinchona alkaloids, can catalyze the cyclization of substrates containing both a nucleophilic nitrogen and an α,β-unsaturated carbonyl moiety to yield chiral piperidines with high enantiomeric excess. nih.gov The use of co-catalysts, such as acids, can be crucial for achieving high efficiency and stereoselectivity. beilstein-journals.org

Metal-catalyzed aza-Michael additions also provide a viable route. While specific applications to this compound are not detailed, the general strategy is applicable to analogous systems. researchgate.net These reactions can be promoted by various metal catalysts, which activate the Michael acceptor and facilitate the nucleophilic attack of the tethered amine.

Table 2: Organocatalytic Intramolecular Aza-Michael Reactions for Chiral Heterocycle Synthesis

Organocatalyst Substrate Type Product Yield (%) ee (%) Reference
Chiral Cinchona-based diamine Enone carbamates 2-Substituted Piperidines 75-95 up to 99 nih.gov
Chiral Cinchona-based diamine Carbamates, sulfonamides, acetamides 2-Substituted Piperidines up to 99 92-97.5 beilstein-journals.org
Diphenylprolinol TMS ether α,β-Unsaturated aldehydes Trisubstituted Pyrrolidines High High rsc.orgnih.gov

Radical cyclizations offer a powerful method for the formation of C-C and C-N bonds under mild conditions. nih.gov An enantioselective δ-C-H cyanation, intercepting an N-centered radical relay with a chiral copper catalyst, has been developed to produce enantioenriched δ-amino nitriles. nih.gov These intermediates can then be converted into a variety of chiral piperidines. nih.gov This approach represents a novel (5+1) disconnection for chiral piperidine synthesis from acyclic amines. nih.gov The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters is another strategy that has been used to synthesize 2,4,5-trisubstituted piperidines with good diastereoselectivity. nih.gov

Cation-induced cyclizations, such as those initiated by the formation of an iminium ion, are also effective for constructing piperidine rings. For example, a carbenium ion-induced cyclization of alkynes mediated by ferric chloride can produce N-heterocycles with alkylidene moieties. nih.gov

Intramolecular nucleophilic substitution is a classic and reliable method for ring formation. A one-pot cyclization/reduction cascade of halogenated amides has been developed, where activation with trifluoromethanesulfonic anhydride (B1165640) is followed by reduction and intramolecular nucleophilic substitution to form piperidines. nih.gov

Ring-opening of activated small rings, such as aziridines, followed by cyclization provides another entry to chiral piperidines. The regioselective ring-opening of chiral N-tosylaziridines with a nucleophile, followed by a Mitsunobu cyclization, has been used to synthesize chiral cis-2,5-disubstituted piperazines, which are structurally related to 2-aminomethylpiperidines. researchgate.net

Cycloaddition and annulation reactions provide convergent and often highly stereoselective routes to the piperidine core.

[4+2] cycloaddition reactions, or aza-Diels-Alder reactions, are a powerful tool for the synthesis of six-membered heterocycles. Both palladium(II)-catalyzed and organocatalytic versions of this reaction have been developed for piperidine synthesis. nih.gov For example, a highly stereoselective aza-[4+2] cycloaddition of chiral cyclic 2-amidodienes with N-sulfonyl aldimines has been described for the construction of optically enriched isoquinuclidines, which contain a piperidine core. nih.gov

[3+3] annulation strategies have also gained attention. The regioselective [3+3] annulation of enones with α-substituted cinnamic acids proceeds through a sequence of Michael addition, decarboxylation, and cyclization to afford substituted piperidines. nih.gov

Multicomponent and Diversity-Oriented Approaches to Functionalized Piperidines

Multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for the rapid construction of complex molecular scaffolds from simple starting materials in a single step. acs.orgresearchgate.net These approaches are highly valued for their efficiency and ability to generate libraries of structurally diverse compounds, which is crucial in drug discovery. nih.govnih.govtandfonline.com

MCRs for piperidine synthesis often involve the condensation of aldehydes, amines, and β-dicarbonyl compounds or their equivalents. taylorfrancis.com For instance, a one-pot, five-component reaction has been developed using aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid to produce highly functionalized piperidines. acs.orgacs.org This method proceeds through a sequence of Michael addition and nitro-Mannich reactions to build the piperidine skeleton. acs.org The key advantage of such MCRs is the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single operation, increasing chemical complexity and structural diversity from readily available inputs. researchgate.net

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, rather than focusing on a single target. A validated DOS protocol for 2,4,6-trisubstituted piperidines utilizes Type II Anion Relay Chemistry (ARC). nih.govnih.gov This modular strategy allows for the synthesis of all possible stereoisomers of the target piperidine scaffold through a sequence involving intramolecular SN2 cyclization. nih.gov

Reaction Type Components Key Features Reference
Pseudo Five-ComponentAromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acidSequential Michael and nitro-Mannich reactions; generates highly functionalized piperidines. acs.org
Three-ComponentAromatic aldehydes, amines, β-ketoestersCatalyzed by InBr₃; excellent yields and short reaction times. researchgate.net
Anion Relay Chemistry (DOS)Dithiane-containing precursorsModular approach to all possible stereoisomers of 2,4,6-trisubstituted piperidines. nih.govnih.gov

Specific Synthetic Routes Towards 2-Aminomethylpiperidine Derivatives

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids, which can serve as starting materials for complex chiral molecules. The synthesis of β-amino acid derivatives, which are precursors to substituted piperidines, can be achieved from this pool. L-lysine, with its 6-aminohexanoic acid structure, is a particularly relevant starting material for 2-substituted piperidines. An efficient method for synthesizing 1,2-diamines from aldehydes, which can then be cyclized to form 2-aminomethyl piperidines, has been reported. researchgate.net This methodology involves a proline-catalyzed asymmetric α-amination followed by reductive amination, providing the desired heterocyclic structures with good yield and enantioselectivity. researchgate.net

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis for producing enantiopure compounds. researchgate.net Enzymes such as lipases, transaminases, and reductases are employed for their high enantio- and regioselectivity under mild conditions. nih.gov

A prominent strategy involves the kinetic resolution of racemic intermediates. For example, lipase (B570770) PS-C II from Burkholderia cepacia has been used for the enantioselective acylation of N-acetylated 2-piperidylacetic acid methyl ester, achieving good enantioselectivity. researchgate.net Another powerful approach is the use of transaminases to convert ω-chloroketones into chiral 2-substituted piperidines through a cyclization reaction, achieving enantiomeric excesses of up to >99.5%. acs.org

More advanced strategies combine multiple enzymes in a cascade reaction. A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org This chemo-enzymatic dearomatization of activated pyridines provides a versatile route to a broad range of chiral piperidines and has been applied to the synthesis of bioactive molecules like the antipsychotic drug Preclamol. nih.govacs.org

Enzyme Type Strategy Substrate Key Outcome Reference
Lipase PS-C IIKinetic ResolutionN-Acetylated 2-piperidylacetic acid methyl esterGood enantioselectivity (E = 66) researchgate.net
TransaminasesAsymmetric Synthesisω-ChloroketonesHigh yields (up to 90%) and excellent enantiomeric excess (>99.5%) acs.org
Amine Oxidase / Ene-Imine ReductaseOne-Pot CascadeN-Substituted tetrahydropyridinesStereodefined 3- and 3,4-substituted piperidines nih.govacs.org

The stereocontrolled synthesis of piperidines can be achieved through intermediates that allow for precise control over the formation of new stereocenters. While not a direct route to 2-aminomethylpiperidines, the principles of stereocontrol are well-demonstrated in related systems. For instance, the ring-opening of oxazolidinone-fused aziridines with nucleophiles provides a stereocontrolled method for synthesizing 2-amino ethers. nih.gov The stereochemistry of this reaction is conserved, allowing for the synthesis of complex molecules with high diastereoselectivity. nih.gov Another approach involves the radical 5-exo cyclization of 2-methylene-N-substituted aziridines to yield 5-methylene piperidines, demonstrating the utility of aziridine (B145994) precursors in constructing the piperidine ring. whiterose.ac.uk

Advanced Strategies for Carbobenzyloxy (Cbz) Amine Protection

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenation. ijacskros.commasterorganicchemistry.com The introduction of the Cbz group typically involves the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com

The mechanism is a nucleophilic acyl substitution where the nucleophilic amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.com This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The reaction liberates HCl, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine. total-synthesis.comreddit.com Common bases include sodium carbonate (Schotten-Baumann conditions) or organic bases like triethylamine. total-synthesis.com

Chemoselectivity is a crucial consideration when multiple nucleophilic groups are present in the substrate. The Cbz protection of amines can be achieved with high chemoselectivity in the presence of other functional groups like hydroxyls, esters, and nitro groups. ijacskros.com For instance, performing the reaction in water at room temperature has been shown to be a highly chemoselective method for the N-Cbz protection of various amines, including chiral amines and amino acid esters, without racemization or hydrolysis. ijacskros.com The use of catalytic amounts of β-cyclodextrin in an aqueous phase can also promote selective N-protection. researchgate.net Furthermore, specific conditions can allow for the selective cleavage of a Cbz group on a heteroaromatic nitrogen while leaving a Cbz group on a more basic amine intact, highlighting the nuanced control possible with this protecting group. nih.gov

Orthogonal Deprotection Methods for Cbz Groups in Complex Synthesis

In the synthesis of complex molecules, the selective removal of one protecting group in the presence of others—a concept known as orthogonal deprotection—is crucial. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions. Its removal is orthogonal to many other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. total-synthesis.com

The primary and most common method for Cbz group cleavage is catalytic hydrogenolysis. total-synthesis.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂). total-synthesis.comhighfine.com The process is highly efficient and clean, yielding the free amine, toluene, and carbon dioxide as byproducts. This method is exceptionally mild and occurs under neutral pH, leaving acid- or base-sensitive functionalities within the molecule intact. total-synthesis.com

The orthogonality of the Cbz group is particularly valuable in peptide synthesis and other multi-step preparations where multiple amine functionalities must be selectively unmasked at different stages. For instance, a molecule bearing both a Cbz-protected amine and a Boc-protected amine can be selectively deprotected at the Boc position using a strong acid like trifluoroacetic acid (TFA), leaving the Cbz group untouched. Conversely, subjecting the same molecule to catalytic hydrogenolysis will cleave the Cbz group while preserving the Boc group. iris-biotech.de

While hydrogenolysis is the go-to method, certain functional groups are incompatible with these conditions. For example, molecules containing alkenes, alkynes, or certain sulfur-containing moieties can be sensitive to catalytic hydrogenation. In such cases, alternative deprotection methods are required. Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI) or aluminum chloride (AlCl₃), can be used to cleave the Cbz group. researchgate.netorganic-chemistry.org More recently, nucleophilic deprotection protocols have been developed. One such method involves the use of 2-mercaptoethanol (B42355) with a base, which proceeds via nucleophilic attack on the benzylic carbon and is effective for substrates that are sensitive to standard hydrogenolysis or strong Lewis acids. researchgate.netorganic-chemistry.org

Furthermore, specific reaction conditions can be tuned to enhance chemoselectivity. For example, additives like ammonia (B1221849) or pyridine can serve as inhibitors for the hydrogenolysis of benzyl ethers, allowing for the selective removal of a Cbz group in the presence of an O-benzyl ether, a group that is also typically cleaved by hydrogenolysis. organic-chemistry.orgmissouri.edu

The following table outlines the orthogonal relationship between Cbz and other common amine protecting groups.

Table 2: Orthogonal Deprotection Conditions for Common Amine Protecting Groups

Protecting Group Abbreviation Cleavage Reagents Conditions Stability of Other Groups
Benzyloxycarbonyl Cbz, Z H₂, Pd/C Catalytic Hydrogenolysis, Neutral Stable: Boc, Fmoc
tert-Butoxycarbonyl Boc TFA, HCl Strong Acid Stable: Cbz, Fmoc
9-Fluorenylmethyloxycarbonyl Fmoc Piperidine, DBU Base Stable: Cbz, Boc
Allyloxycarbonyl Alloc Pd(PPh₃)₄, Nucleophile Pd(0) Catalysis Stable: Cbz, Boc, Fmoc

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | TBAF, HF | Fluoride Source | Stable: Cbz, Boc, Fmoc |

Strategic Applications of R 2 Aminomethyl 1 N Cbz Piperidine in Advanced Organic Synthesis

Foundation for Diversity-Oriented Synthesis of Novel Chiral Scaffolds

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse molecules to explore chemical space and identify novel biologically active compounds. (R)-2-Aminomethyl-1-N-Cbz-piperidine serves as an excellent starting point for DOS due to its inherent chirality and the presence of two distinct nitrogen atoms that can be selectively functionalized. The Cbz-protected ring nitrogen allows for modifications under conditions that would not be compatible with a free secondary amine, while the aminomethyl group provides a handle for a variety of transformations.

The general approach involves the initial derivatization of the primary amine, followed by modifications of the piperidine (B6355638) ring. This can be achieved through a variety of reactions, including but not limited to:

Acylation and Sulfonylation: The primary amine can be readily acylated or sulfonylated with a diverse range of acid chlorides, sulfonyl chlorides, and isocyanates to introduce a wide array of functional groups and structural motifs.

Reductive Amination: The aminomethyl group can participate in reductive amination reactions with various aldehydes and ketones to generate secondary and tertiary amines, further expanding the structural diversity.

N-Alkylation: The piperidine nitrogen, after deprotection of the Cbz group, can be alkylated with different electrophiles.

These derivatization strategies, often employed in a combinatorial fashion, allow for the rapid generation of large libraries of chiral piperidine-based compounds with diverse stereochemistry and functional group arrays.

Precursor to Complex N-Heterocyclic Architectures

The inherent structural features of this compound make it a valuable precursor for the synthesis of more complex N-heterocyclic architectures, including analogues of natural products and novel fused and spirocyclic systems.

Synthesis of Chiral Piperidine Alkaloid Analogues and Related Natural Products

Piperidine alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. The chiral 2-substituted piperidine motif is a common feature in many of these alkaloids. This compound provides a readily available chiral building block for the synthesis of analogues of these natural products.

For instance, the aminomethyl group can be elaborated into more complex side chains found in various alkaloids through multi-step synthetic sequences. The synthesis of analogues of alkaloids such as sedamine and isosolenopsine, which feature a 2-substituted piperidine ring, can be envisioned starting from this versatile precursor. The Cbz protecting group can be removed at a later stage of the synthesis to allow for further functionalization of the piperidine nitrogen, mimicking the structural diversity found in nature.

A general strategy for the synthesis of piperidine alkaloid analogues from this compound is outlined below:

StepReactionReagents and ConditionsResult
1Derivatization of the primary amineAcylation, reductive amination, etc.Introduction of the desired side chain precursor.
2Modification of the piperidine ring (optional)Functional group interconversions.Further structural elaboration.
3Deprotection of the Cbz groupHydrogenolysis (e.g., H₂, Pd/C)Liberation of the piperidine nitrogen.
4Final functionalizationN-alkylation, N-acylation, etc.Installation of the final substituent on the piperidine nitrogen.

Construction of Fused and Spirocyclic Systems Incorporating the Piperidine Moiety

The development of synthetic routes to fused and spirocyclic systems containing a piperidine moiety is of significant interest due to the prevalence of these motifs in biologically active molecules. This compound can be strategically employed in the construction of such complex architectures.

For the synthesis of fused systems , the aminomethyl group and the piperidine ring can be incorporated into a new ring system through intramolecular cyclization reactions. For example, the primary amine can be functionalized with a group capable of reacting with a suitable position on the piperidine ring or a substituent attached to it.

The construction of spirocyclic systems often involves the formation of a new ring that shares a common atom with the piperidine ring. The aminomethyl group can be used as a handle to build this new ring. For instance, the amine can be converted into a nucleophile that attacks an electrophilic center on a tethered chain, leading to the formation of a spirocycle. While specific examples starting from this compound are not extensively documented in readily available literature, its structure lends itself to such synthetic strategies.

Derivatization to Polyfunctionalized Piperidine Structures

The selective functionalization of this compound allows for the synthesis of highly substituted and polyfunctionalized piperidine structures. The orthogonal nature of the two nitrogen atoms is key to this strategy. The primary amine can be protected with a group that is stable under the conditions required for the manipulation of the Cbz-protected piperidine nitrogen, and vice versa.

This selective protection and deprotection strategy enables the introduction of a variety of functional groups at both nitrogen centers in a controlled manner. Furthermore, the piperidine ring itself can be functionalized at other positions through various synthetic methodologies, leading to the creation of complex and densely functionalized chiral molecules.

Development of Chiral Catalysts and Ligands Based on the Aminomethyl Piperidine Framework

The development of new chiral ligands and catalysts is crucial for advancing the field of asymmetric catalysis. The rigid and chiral scaffold of this compound makes it an attractive platform for the design and synthesis of novel ligands for asymmetric transformations.

Design and Synthesis of Ligands for Asymmetric Catalysis

The aminomethyl group of this compound can be readily modified to introduce various coordinating groups, such as phosphines, amines, and oxazolines, which are commonly found in chiral ligands. The C2-chirality of the piperidine ring can effectively induce asymmetry in the catalytic center.

The synthesis of such ligands typically involves the reaction of the primary amine with appropriate electrophiles. For example, reaction with chlorodiphenylphosphine (B86185) can yield a chiral aminophosphine (B1255530) ligand. Similarly, condensation with chiral amino alcohols can lead to the formation of chiral diamine or amino alcohol ligands.

The resulting ligands can then be complexed with various transition metals, such as rhodium, iridium, palladium, and copper, to generate chiral catalysts for a range of asymmetric reactions, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The modular nature of the synthesis allows for the fine-tuning of the steric and electronic properties of the ligand to optimize the enantioselectivity of the catalytic process.

Below is a table outlining the potential synthesis of various types of chiral ligands from this compound:

Ligand TypeSynthetic ApproachPotential Metal ComplexPotential Asymmetric Reaction
AminophosphineReaction with a chlorophosphine (e.g., Ph₂PCl)Rhodium, IridiumAsymmetric Hydrogenation
DiamineReductive amination with a chiral amine-containing aldehyde or ketonePalladium, CopperAsymmetric Allylic Alkylation
Amino alcoholCondensation with a chiral epoxy alcoholTitanium, ZincAsymmetric Aldol Reactions

While the full potential of this compound in asymmetric catalysis is still being explored, its structural features and synthetic accessibility make it a promising scaffold for the development of the next generation of chiral ligands and catalysts.

Mechanistic and Computational Investigations of R 2 Aminomethyl 1 N Cbz Piperidine Transformations

Elucidation of Reaction Mechanisms in Stereoselective Piperidine (B6355638) Synthesis

The synthesis of enantiomerically pure piperidines like (R)-2-Aminomethyl-1-N-Cbz-piperidine is a significant challenge in organic synthesis, demanding high levels of stereocontrol. Several mechanistic pathways have been explored to achieve this, primarily focusing on asymmetric hydrogenation, diastereoselective cyclization, and the use of chiral auxiliaries.

One prominent strategy involves the asymmetric hydrogenation of substituted pyridine (B92270) precursors . This approach often utilizes transition metal catalysts, such as iridium, rhodium, or ruthenium, complexed with chiral ligands. nih.gov For instance, the hydrogenation of a 2-(aminomethyl)pyridinium salt using an iridium(I) catalyst with a chiral P,N-ligand can proceed through an outer-sphere dissociative mechanism to yield the desired (R)-enantiomer with high enantioselectivity. nih.gov The chiral ligand creates a sterically defined environment around the metal center, dictating the facial selectivity of hydride delivery to the prochiral substrate.

Intramolecular cyclization represents another powerful tool. A key example is the synthesis starting from a chiral precursor like (S)-lysine. researchgate.net A critical step in this pathway involves the in situ formation of an aziridinium (B1262131) ion, which then undergoes a stereoselective intramolecular ring-opening by a tethered nucleophile to form the piperidine ring. researchgate.net This process ensures the retention of the stereochemical integrity from the starting amino acid.

Furthermore, metal-catalyzed intramolecular C-H amination has emerged as a modern approach. Copper-catalyzed reactions of N-fluoro amides, for example, can construct the piperidine ring. acs.org Mechanistic studies, supported by Density Functional Theory (DFT), suggest a catalytic cycle involving Cu(I)/Cu(II) species, where the catalyst facilitates the nitrene insertion into a C-H bond to form the heterocyclic ring. acs.org

The table below summarizes various catalytic systems employed in the stereoselective synthesis of piperidine derivatives.

Catalyst SystemReaction TypeKey Mechanistic FeatureRef.
Iridium(I) / Chiral P,N-LigandAsymmetric HydrogenationOuter-sphere hydride transfer nih.gov
Rhodium(I) / Ferrocene LigandAsymmetric HydrogenationStereocontrolled alkene reduction nih.gov
Copper / Tris(pyrazolyl)borate LigandIntramolecular C-H AminationCu(I)/Cu(II) catalytic cycle acs.org
Palladium / 8-aminoquinolineIntramolecular HydroaminationSyn-addition via proto-depalladation nih.gov

These mechanistic insights are crucial for optimizing reaction conditions and expanding the substrate scope for the efficient and stereoselective synthesis of this compound and its analogues.

Conformational Analysis and Stereochemical Aspects of Chiral Piperidine Derivatives

The biological activity and physicochemical properties of piperidine derivatives are intrinsically linked to their three-dimensional structure. The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. However, the presence of substituents, particularly bulky groups on the nitrogen atom like the benzyloxycarbonyl (Cbz) group, can significantly influence the conformational equilibrium.

For a 2-substituted N-Cbz-piperidine, two primary chair conformations are possible: one with the substituent in an axial position and one with it in an equatorial position. The large Cbz group on the nitrogen atom introduces a significant steric interaction known as A(1,3) strain (allylic 1,3-strain) with substituents at the C2 position. This strain arises from the interaction between the carbonyl of the Cbz group and an axial substituent at C2. To alleviate this strain, the 2-aminomethyl group in this compound is strongly biased towards the equatorial orientation .

This preference can be understood by comparing it to related systems. In N-nitroso piperidines, where a bulky group is also present on the nitrogen, significant steric hindrance can even force the ring into higher energy boat or twist-boat conformations . ias.ac.in While the Cbz group is less sterically demanding than a nitroso group in some contexts, its influence on the ring conformation is undeniable.

The interplay of various forces governs the final conformational preference:

Steric Repulsion: As mentioned, A(1,3) strain disfavors axial substituents at the C2 position in N-acyl piperidines.

Electrostatic Interactions: Charge-dipole interactions between substituents and the ring heteroatom can stabilize or destabilize certain conformations. researchgate.net

Hyperconjugation: Orbital interactions, such as the delocalization of electron density from a C-H bond into an anti-bonding orbital (e.g., σC-H → σ*C-N), can contribute to conformational stability. researchgate.net

NMR spectroscopy is a primary experimental tool for determining these conformational preferences by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data. ias.ac.inresearchgate.net For this compound, the large coupling constants observed for the proton at C2 with its neighbors are indicative of its equatorial position in the dominant chair conformation.

Computational Chemistry Approaches to Chiral Induction and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. Methods like Density Functional Theory (DFT) allow for the detailed investigation of reaction mechanisms, transition state structures, and the origins of chiral induction in the synthesis of complex molecules like this compound.

In the context of asymmetric synthesis, computational models can elucidate the precise interactions between the substrate, catalyst, and chiral ligand that lead to the preferential formation of one enantiomer over the other. For instance, in the copper-catalyzed cyclizative aminoboration for synthesizing 2,3-cis-disubstituted piperidines, DFT calculations have been used to reveal the importance of specific non-covalent interactions in the transition state that dictate enantioselectivity. nih.gov

Molecular docking and molecular dynamics (MD) simulations are also employed to understand how chiral piperidine derivatives interact with biological targets, such as receptors or enzymes. nih.govrsc.org These simulations can predict the binding mode and affinity of a ligand, providing insights that are crucial for structure-based drug design. rsc.org For example, modeling studies on 2-substituted piperazines, close structural relatives of piperidines, have shown that a preferred axial conformation can orient key pharmacophoric features in a manner that mimics known potent ligands, thus explaining their biological activity. nih.gov

The following table highlights how different computational methods are applied to study chiral piperidines:

Computational MethodApplicationKey Insights
Density Functional Theory (DFT) Reaction Mechanism & Stereoselectivity- Transition state energies- Activation barriers- Catalyst-substrate interactions
Molecular Docking Ligand-Protein Binding- Preferred binding poses- Identification of key interactions (H-bonds, etc.)
Molecular Dynamics (MD) Simulations System Dynamics & Stability- Stability of ligand-protein complexes- Conformational changes upon binding
Natural Bond Orbital (NBO) Analysis Electronic Structure- Hyperconjugative interactions- Charge distribution

These computational approaches provide a molecular-level understanding of the factors controlling stereoselectivity and biological function, guiding the synthesis and development of new chiral piperidine-based agents.

Theoretical Studies on the Electronic Properties and Reactivity of Cbz-Protected Amines

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenation. organic-chemistry.org Theoretical studies, often employing quantum mechanical calculations, provide deep insights into how the Cbz group modifies the electronic properties and reactivity of the amine to which it is attached.

The Cbz group is an electron-withdrawing group due to the carbonyl moiety. This has several important consequences for the this compound molecule:

Reduced Nucleophilicity: The lone pair of electrons on the piperidine nitrogen participates in resonance with the adjacent carbonyl group of the Cbz moiety. This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in unwanted side reactions (e.g., acting as a base or a nucleophile) during subsequent synthetic transformations.

Planarity and Rotational Barriers: The amide-like resonance imparts partial double-bond character to the N-C(O) bond. This restricts rotation around this bond, influencing the conformational landscape of the molecule, as discussed in section 4.2.

Computational methods like Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) surface analysis are used to visualize and quantify these electronic effects. researchgate.net

FMO analysis (examining the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) helps predict the reactivity of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), which is lowered by the Cbz group. The LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

MEP analysis maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For a Cbz-protected amine, the region around the nitrogen is significantly less electron-rich compared to an unprotected amine.

These theoretical investigations confirm the role of the Cbz group not merely as a passive "placeholder" but as an active modulator of the electronic structure and chemical reactivity of the piperidine scaffold. mdpi.comorganic-chemistry.org

Future Directions and Emerging Research Avenues for R 2 Aminomethyl 1 N Cbz Piperidine

Advancements in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are becoming integral to modern organic synthesis, aiming to reduce environmental impact and enhance safety. Future research on the synthesis of (R)-2-aminomethyl-1-N-Cbz-piperidine is expected to prioritize the development of more sustainable and eco-friendly methods.

One promising avenue is the utilization of bio-renewable starting materials. For instance, the synthesis of the related compound 2-aminomethylpiperidine has been achieved through the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan. This approach, which utilizes a platinum catalyst on a γ-alumina support, offers a greener alternative to traditional petroleum-based syntheses. Future work could adapt this strategy for the asymmetric synthesis of the (R)-enantiomer and subsequent N-protection to yield this compound.

The development of catalytic processes that minimize waste and avoid hazardous reagents is another key area. This includes the use of atom-economical reactions and the replacement of toxic solvents with greener alternatives like water or bio-based solvents. Research into solid-phase peptide synthesis, a field that often utilizes piperidine (B6355638) derivatives for Fmoc deprotection, is actively seeking alternatives to piperidine itself, highlighting the broader trend of moving away from hazardous reagents in related chemical spaces.

ParameterTraditional SynthesisGreen/Sustainable Approach
Starting Material Petroleum-based feedstocksBio-renewable sources (e.g., 2,5-bis(aminomethyl)furan)
Catalyst Stoichiometric reagentsHeterogeneous catalysts (e.g., Pt/γ-Al2O3)
Solvent Chlorinated solventsWater, bio-solvents
Waste Generation HighMinimized

Exploration of Novel Catalytic Systems and Biocatalytic Pathways

The development of novel catalytic systems is paramount for achieving high efficiency and enantioselectivity in the synthesis of chiral piperidines. Future research will likely focus on both metal-based and biological catalysts.

Novel Metal-Based Catalysts: The design of new chiral ligands for transition metal catalysts continues to be a fruitful area of research. For instance, novel chiral aminophosphine (B1255530) ligands are being developed for asymmetric hydrogenation reactions, which could be applied to the synthesis of chiral piperidines. Ruthenium(II) complexes with 2-(aminomethyl)pyridine-phosphine ligands have shown high activity as transfer hydrogenation catalysts, offering a potential route to related chiral amines with high enantioselectivity.

Biocatalytic Pathways: Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing exquisite stereoselectivity under mild reaction conditions. The use of enzymes such as imine reductases (IREDs) and transaminases is a promising strategy for the synthesis of chiral amines and piperidines. Multi-enzyme cascades are being explored for the synthesis of N-Cbz-protected aminopiperidines from accessible starting materials like L-lysinol. rsc.org For example, a one-pot cascade involving galactose oxidase and an imine reductase can convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminopiperidine with high enantiopurity. rsc.org Similar biocatalytic retrosynthesis approaches could be envisioned for the synthesis of this compound. Lipases have also been employed in the multicomponent synthesis of piperidine derivatives, demonstrating the versatility of enzymes in constructing this heterocyclic core. rsc.org

Catalyst TypeExamplePotential Application for this compound
Metal-Based Chiral Aminophosphine-Rh complexesAsymmetric hydrogenation of pyridine (B92270) precursors
Biocatalyst Imine Reductases (IREDs)Asymmetric reduction of a cyclic imine precursor
Biocatalyst TransaminasesAsymmetric amination of a ketone precursor
Biocatalyst LipasesMulticomponent reactions to form the piperidine ring

Expanding the Chemical Space of this compound Derived Scaffolds

To enhance its utility in drug discovery, there is a significant interest in expanding the chemical space of scaffolds derived from this compound. This involves the development of methodologies to introduce diverse substituents at various positions of the piperidine ring.

One approach is the late-stage functionalization of the piperidine core. This allows for the rapid generation of a library of analogues from a common intermediate. Techniques such as C-H activation and functionalization are emerging as powerful tools for this purpose. The ability to selectively introduce functional groups at different positions on the piperidine ring would provide access to a wide range of novel chemical entities for biological screening.

Furthermore, the aminomethyl side chain and the carbamate (B1207046) protecting group offer handles for further chemical modification. The primary amine, after deprotection of the Cbz group, can be readily derivatized to form amides, sulfonamides, and other functional groups. The exploration of different N-substituents on the piperidine ring is another avenue for diversification, as seen in the synthesis of various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as potential enzyme inhibitors. nih.gov The systematic synthesis of regio- and diastereoisomers of substituted piperidines is crucial for exploring the three-dimensional chemical space available to this scaffold. nih.gov

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of modern synthesis technologies such as flow chemistry and high-throughput synthesis offers the potential to accelerate the synthesis and optimization of this compound and its derivatives.

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction efficiency. The rapid synthesis of α-chiral piperidines has been demonstrated using a highly diastereoselective continuous flow protocol. acs.orgorganic-chemistry.org This approach, which utilizes readily accessible starting materials and Grignard reagents, allows for the production of functionalized piperidines in minutes with high yields and diastereoselectivities. acs.orgorganic-chemistry.org Flow electrochemistry is another emerging technique that has been applied to the synthesis of 2-substituted N-formylpiperidines, which can serve as versatile intermediates for further derivatization. soton.ac.uknih.govresearchgate.net Applying these principles to the synthesis of this compound could lead to more efficient and scalable manufacturing processes.

High-Throughput Synthesis: The development of robust and reliable synthetic routes is essential for high-throughput synthesis platforms used in drug discovery. Solid-phase synthesis methodologies, which are amenable to automation, could be adapted for the parallel synthesis of libraries of derivatives of this compound. This would enable the rapid exploration of structure-activity relationships and the identification of new lead compounds.

TechnologyAdvantagesRelevance to this compound
Flow Chemistry Enhanced safety, scalability, and efficiency; precise control over reaction parameters.Development of continuous manufacturing processes for the core scaffold and its derivatives.
High-Throughput Synthesis Rapid generation of large libraries of compounds for screening.Accelerated discovery of new bioactive molecules based on the (R)-2-aminomethylpiperidine scaffold.

Q & A

Q. How can computational methods enhance reaction optimization for novel derivatives?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Calculate transition states for key steps (e.g., amide bond formation) to identify energy barriers.
  • Machine Learning (ML) : Train models on existing reaction data (e.g., yields, solvent systems) to predict optimal conditions for new analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.